molecular formula C17H13F3N2O2 B2430931 (3Z)-3-(methoxyimino)-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one CAS No. 477853-38-6

(3Z)-3-(methoxyimino)-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one

Cat. No.: B2430931
CAS No.: 477853-38-6
M. Wt: 334.298
InChI Key: XOQNAPOUBRYYSN-QNGOZBTKSA-N
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Description

(3Z)-3-(methoxyimino)-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the indole family This compound is characterized by the presence of a methoxyimino group at the 3-position and a trifluoromethylphenylmethyl group at the 1-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(methoxyimino)-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyimino Group: The methoxyimino group can be introduced by reacting the indole core with methoxyamine hydrochloride in the presence of a base such as sodium acetate.

    Attachment of the Trifluoromethylphenylmethyl Group: This step involves the reaction of the intermediate compound with a trifluoromethylbenzyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(methoxyimino)-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyimino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(3Z)-3-(methoxyimino)-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-(methoxyimino)-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-(methoxyimino)-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one is unique due to the presence of both a methoxyimino group and a trifluoromethylphenylmethyl group on the indole ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

(3Z)-3-methoxyimino-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c1-24-21-15-13-7-2-3-8-14(13)22(16(15)23)10-11-5-4-6-12(9-11)17(18,19)20/h2-9H,10H2,1H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQNAPOUBRYYSN-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\1/C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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